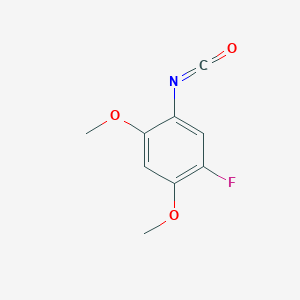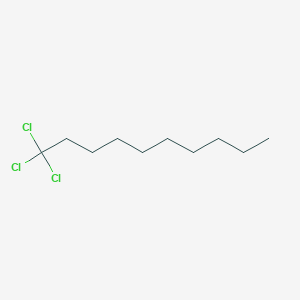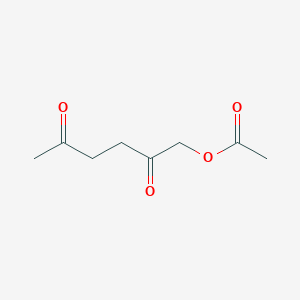
2,5-Dioxohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxohexyl acetate is an organic compound with the molecular formula C8H12O4. It is an ester derivative, characterized by the presence of two oxo groups (carbonyl groups) and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dioxohexyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dioxohexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products. Industrial methods often employ automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxohexyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,5-dioxohexanoic acid and acetic acid.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 2,5-dihydroxyhexyl acetate.
Oxidation: Oxidation can further oxidize the oxo groups to carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 2,5-Dioxohexanoic acid and acetic acid.
Reduction: 2,5-Dihydroxyhexyl acetate.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2,5-Dioxohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,5-dioxohexyl acetate involves its interaction with various molecular targets. The oxo groups can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxohexanoic acid: Similar structure but lacks the acetate group.
2,5-Dihydroxyhexyl acetate: Reduction product of 2,5-dioxohexyl acetate.
Hexanoic acid derivatives: Compounds with similar carbon chain lengths but different functional groups.
Uniqueness
This compound is unique due to the presence of both oxo and acetate groups, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
65313-49-7 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2,5-dioxohexyl acetate |
InChI |
InChI=1S/C8H12O4/c1-6(9)3-4-8(11)5-12-7(2)10/h3-5H2,1-2H3 |
InChI Key |
YXROPKSAPVRCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


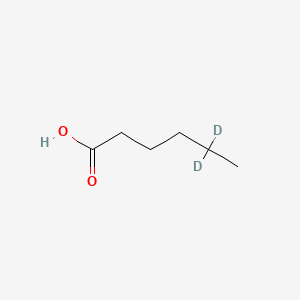
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

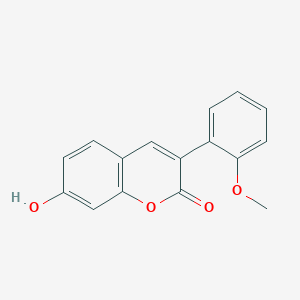
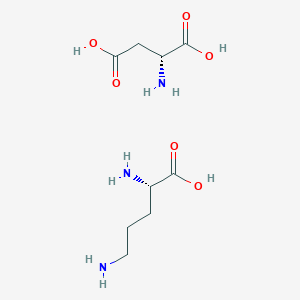
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)


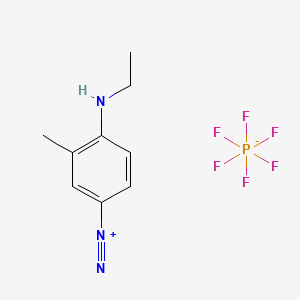
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
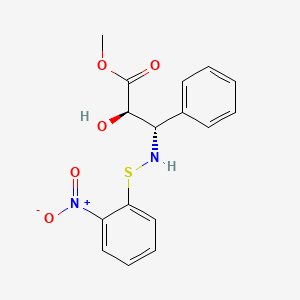
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
